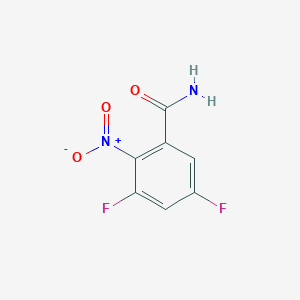

3,5-Difluoro-2-nitrobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-difluoro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O3/c8-3-1-4(7(10)12)6(11(13)14)5(9)2-3/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLORLWSFWCAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 2 Nitrobenzamide and Its Analogues

Direct Synthesis Approaches to 3,5-Difluoro-2-nitrobenzamide

The most direct route to 3,5-Difluoro-2-nitrobenzamide involves the amidation of its corresponding carboxylic acid, 3,5-difluoro-2-nitrobenzoic acid. This transformation is typically achieved through the formation of a more reactive acyl intermediate, such as an acyl halide.

Amide Bond Formation via Acyl Halide Intermediates

A common and effective method for the synthesis of amides from carboxylic acids is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. nih.gov This two-step process is generally high-yielding and applicable to a wide range of substrates.

The synthesis of 3,5-Difluoro-2-nitrobenzamide can be readily achieved from its precursor, 3,5-difluoro-2-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, 3,5-difluoro-2-nitrobenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net For instance, reacting 3-bromo-5-nitrobenzoic acid with thionyl chloride provides a convenient method for the synthesis of the corresponding benzoyl chloride. researchgate.net A similar approach can be applied to 3,5-difluoro-2-nitrobenzoic acid.

A similar synthetic strategy has been successfully employed for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, where the corresponding benzoic acid was first treated with thionyl chloride to form the acyl chloride, which was then reacted with concentrated ammonia solution to yield the desired amide. nih.gov

Table 1: Reagents for Acyl Halide Formation

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

Functional Group Interconversions on Precursor Molecules

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.comyoutube.comoup.com In the context of synthesizing 3,5-Difluoro-2-nitrobenzamide, FGI could be employed on a precursor molecule that already contains the desired difluoro-nitro-substituted benzene (B151609) ring but with a different functional group at the position of the amide.

For example, a precursor molecule with a nitrile group (-CN) could be hydrolyzed to the primary amide. This hydrolysis can be achieved under either acidic or basic conditions. Alternatively, a precursor with an ester group (-COOR) could be converted to the amide via aminolysis, which involves reacting the ester with ammonia. While these are plausible synthetic routes, the direct amidation of the corresponding carboxylic acid is generally the more straightforward and commonly used method.

Synthesis of Related Difluoro-Nitrobenzamide Isomers

The synthetic strategies for producing isomers of 3,5-Difluoro-2-nitrobenzamide often follow similar principles of electrophilic aromatic substitution to introduce the nitro group, followed by conversion of a carboxylic acid to an amide.

Pathways to 2,4-Difluoro-5-nitrobenzamide

The synthesis of 2,4-Difluoro-5-nitrobenzamide typically begins with the nitration of 2,4-difluorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring. The reaction is commonly carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Once 2,4-difluoro-5-nitrobenzoic acid is synthesized, it is then converted to the corresponding amide, 2,4-Difluoro-5-nitrobenzamide. This transformation follows the same principles as described for the 3,5-difluoro isomer, typically involving the formation of an acyl chloride intermediate followed by reaction with ammonia.

Approaches to 4,5-Difluoro-2-nitrobenzamide

The synthesis of 4,5-Difluoro-2-nitrobenzamide would likely start from a suitably substituted difluoro-nitrobenzene precursor. One potential starting material is 1,2-difluoro-4-nitrobenzene. This compound could then undergo a series of reactions to introduce the carboxamide group.

A plausible route could involve the conversion of the nitro group to an amino group via reduction. This can be achieved using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation. The resulting 3,4-difluoroaniline could then be protected, followed by ortho-lithiation and carboxylation to introduce a carboxylic acid group at the 2-position. Subsequent deprotection and nitration would yield 4,5-difluoro-2-nitrobenzoic acid, which can then be converted to the desired amide as previously described.

Alternatively, a more direct approach might involve the selective functionalization of a pre-existing difluorobenzene derivative. The specific synthetic route would depend on the availability of starting materials and the desired regioselectivity of the reactions.

Table 2: Summary of Synthetic Approaches

| Target Compound | Precursor | Key Reactions |

|---|---|---|

| 3,5-Difluoro-2-nitrobenzamide | 3,5-Difluoro-2-nitrobenzoic acid | Acyl chloride formation, Amidation |

| 2,4-Difluoro-5-nitrobenzamide | 2,4-Difluorobenzoic acid | Nitration, Acyl chloride formation, Amidation |

Strategies for Introducing Fluorine and Nitro Groups onto Benzamide (B126) Scaffolds

The introduction of fluorine and nitro groups onto a benzamide scaffold can be achieved through several strategic approaches. The order of reactions is crucial, as existing substituents strongly influence the position and feasibility of subsequent functionalization.

A primary method for synthesizing nitro-fluorobenzamides is the direct nitration of a fluorinated benzamide or its precursor, such as a fluorinated benzoic acid. This reaction falls under the category of electrophilic aromatic substitution. wikipedia.org The process typically involves a "mixed acid," which is a combination of concentrated nitric acid and concentrated sulfuric acid. youtube.com The sulfuric acid, being the stronger acid, protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wikipedia.orgyoutube.com

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. Fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack, but they are also ortho-, para-directors. Similarly, the amide or carboxylic acid group directs incoming electrophiles to the meta position. In the synthesis of an analogue like 2,4-difluoro-5-nitrobenzamide, the starting material is 2,4-difluorobenzoic acid. evitachem.com The nitro group is introduced at the 5-position, which is ortho to one fluorine and meta to the carboxylic acid group. The reaction is conducted at controlled temperatures to prevent over-nitration. evitachem.com For highly deactivated systems, stronger conditions, such as using oleum (fuming sulfuric acid), may be necessary. google.com

| Parameter | Description | Common Reagents/Conditions | Reference(s) |

| Reaction Type | Electrophilic Aromatic Substitution | - | wikipedia.org |

| Nitrating Agent | Generates the nitronium ion (NO₂⁺) | Concentrated Nitric Acid (HNO₃) | wikipedia.orgyoutube.com |

| Catalyst/Medium | Protonates nitric acid to form NO₂⁺ | Concentrated Sulfuric Acid (H₂SO₄) | wikipedia.orgyoutube.com |

| Precursor | A benzamide or benzoic acid with fluorine substituents | e.g., 2,4-Difluorobenzoic Acid | evitachem.com |

| Control | Temperature control is crucial to prevent side reactions | Controlled cooling | evitachem.com |

Fluorodenitration represents a nucleophilic aromatic substitution pathway where a nitro group is displaced by a fluoride (B91410) ion. This method is particularly useful when the nitro group is positioned ortho or para to other strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. While less common than nitration, it offers a strategic alternative for introducing fluorine into a pre-nitrated aromatic system.

An efficient, transition-metal-free approach has been developed to access fluorinated heteroaromatics through a formal substitution of a nitro group by fluorine. nih.gov This one-pot procedure involves a sequence of dearomatization, fluorination, and rearomatization processes. nih.gov In other contexts, such as the synthesis of fluoronitrobenzenes from polychloronitrobenzenes, a chlorine atom is replaced by fluorine via heating with an alkali metal fluoride like potassium fluoride in the presence of a solvent like sulpholane. google.com This principle of nucleophilic substitution of a good leaving group (like a halogen or a nitro group) is central to fluorodenitration techniques.

The introduction of fluorine can be broadly categorized into electrophilic and nucleophilic methods, depending on the nature of the fluorine source. tcichemicals.comalfa-chemistry.com

Electrophilic Fluorination involves the use of a reagent that delivers an "electrophilic" fluorine atom (F⁺ equivalent) to a nucleophilic carbon center, such as an electron-rich aromatic ring or an enolate. alfa-chemistry.comwikipedia.org These reagents typically feature a fluorine atom bonded to a highly electronegative element, most commonly nitrogen (N-F reagents). wikipedia.org They are highly selective and are particularly valuable for late-stage fluorination in complex molecule synthesis. alfa-chemistry.comscite.ai

Nucleophilic Fluorination employs a nucleophilic fluoride source (F⁻) to displace a leaving group (such as Cl, Br, I, or OTf) from a molecule in a substitution reaction. alfa-chemistry.com In aromatic systems, this reaction is typically a nucleophilic aromatic substitution (SNAr), which is facilitated by the presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. google.com

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

| Fluorine Source | Delivers electrophilic fluorine (F⁺ equivalent) | Provides nucleophilic fluoride ion (F⁻) |

| Mechanism | Reaction with a carbon-centered nucleophile | Substitution of a leaving group (SN2 or SNAr) |

| Common Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Potassium Fluoride (KF), Cesium Fluoride (CsF), DAST |

| Substrate | Electron-rich systems (e.g., phenols, anilines, enolates) | Molecules with good leaving groups, often activated by electron-withdrawing groups |

| Application | High selectivity, late-stage functionalization | Cost-effective, suitable for large-scale processes |

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the development of advanced techniques that offer improvements in efficiency, purity, and environmental impact. Solid-phase and mechanochemical methods are two such approaches applicable to the synthesis of complex benzamides.

Solid-phase synthesis is a powerful technique for constructing libraries of related compounds. stanford.edu In this method, a starting molecule, or scaffold, is chemically anchored to an insoluble polymer resin. nih.govrsc.org A series of chemical transformations are then performed on the scaffold. A key advantage is that excess reagents and by-products can be removed by simple filtration and washing of the resin, dramatically simplifying purification. nih.gov

A difluoro-nitrobenzamide scaffold could be attached to a resin (e.g., through a linker attached to the aromatic ring or the amide nitrogen). From this anchored scaffold, a variety of building blocks can be added in a stepwise fashion to create a diverse library of substituted benzamides. For instance, if the scaffold contained an additional functional group, such as a hydroxyl or amino group, this could be elaborated through sequential coupling reactions. researchgate.net After the desired molecule is assembled on the solid support, it is cleaved from the resin to yield the final purified product. This methodology is highly amenable to automation and is widely used in medicinal chemistry for drug discovery. stanford.edu

Mechanochemistry is an emerging field of synthesis where mechanical energy, typically from grinding or ball-milling, is used to induce chemical transformations. nih.gov These reactions are often performed in the absence of solvent or with minimal solvent, aligning with the principles of green chemistry. nih.gov The high concentration of reagents in the solid state can lead to accelerated reaction rates and sometimes different product selectivity compared to solution-phase reactions. nih.gov

The synthesis of primary amides has been successfully achieved using mechanochemical methods. researchgate.net For example, ball milling of esters with calcium nitride and ethanol can produce the corresponding primary amides, a method compatible with a variety of functional groups. nih.gov This approach could be adapted for the synthesis of 3,5-Difluoro-2-nitrobenzamide by milling 3,5-difluoro-2-nitrobenzoic acid or its corresponding ester with a suitable nitrogen source. Mechanochemical versions of amide bond formation using various coupling reagents have also been developed, providing a solvent-free alternative to traditional synthesis. nih.gov

Catalytic Methods in Benzamide and Nitrobenzamide Synthesis

The synthesis of benzamides and their nitro-substituted analogues, including 3,5-Difluoro-2-nitrobenzamide, has been significantly advanced by the development of various catalytic methodologies. These methods offer advantages such as milder reaction conditions, higher yields, and improved selectivity compared to non-catalytic routes. Catalytic approaches primarily focus on the efficient formation of the amide bond from carboxylic acids or their derivatives, or through the functionalization of other precursors.

Direct Catalytic Amidation of Carboxylic Acids

One of the most direct and atom-economical routes to benzamides is the catalytic amidation of carboxylic acids with amines. This transformation is challenging due to the formation of a stable ammonium salt between the acidic carboxylic acid and the basic amine, which requires high temperatures for dehydration to the amide. Catalysts are employed to facilitate this conversion under milder conditions.

Titanium tetrafluoride (TiF₄) has been identified as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.orgresearchgate.net For aromatic acids, reactions can be carried out with 10 mol% of the catalyst in refluxing toluene, typically completing within 24 hours to provide amides in high yields. rsc.orgresearchgate.net Aliphatic acids often react faster and with lower catalyst loading. rsc.orgresearchgate.net This protocol is efficient for a variety of carboxamides and peptides, achieving yields from 60–99%. rsc.org

Another catalytic system for the synthesis of nitrobenzamides involves the condensation of a nitrobenzoic acid with ammonia in the presence of a catalyst and a cocatalyst. google.com For instance, 4-nitrobenzamide can be produced from 4-nitrobenzoic acid using catalysts such as boric acid, tetrabutoxytitanium, or dimethylphosphite, with polyethylene glycol acting as a cocatalyst. google.com This method is reported to significantly simplify the technology and increase the yield of the desired product to up to 97%. google.com

Table 1: Catalytic Direct Amidation of Carboxylic Acids

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Carboxylic Acids + Amines | 10 mol% TiF₄ | Toluene, reflux, 24 h | Aromatic Amides | Good to excellent | rsc.orgresearchgate.net |

| 4-Nitrobenzoic Acid + Ammonia | Boric acid, Tetrabutoxytitanium, or Dimethylphosphite (Catalyst); Polyethylene glycol (Cocatalyst) | Heating in an organic solvent | 4-Nitrobenzamide | Up to 97% | google.com |

Transition Metal-Catalyzed Amidation

Modern organic synthesis frequently employs transition metals to catalyze the formation of C-N bonds. Nickel-catalyzed systems have been developed for direct amidation reactions using nitroarenes as a nitrogen source, which is particularly relevant for the synthesis of nitrobenzamides.

One such method involves the direct amidation of esters with nitroarenes. nih.gov The optimized conditions for this reaction utilize a nickel(II) chloride ethylene glycol dimethyl ether complex (Ni(glyme)Cl₂) as the catalyst, 1,10-phenanthroline as a ligand, zinc as a reductant, and chlorotrimethylsilane (TMSCl) as an additive. nih.gov This approach allows for the single-step synthesis of amides from esters and nitro compounds. nih.gov

A fully catalytic process using a dual nickel/photoredox system enables the direct amidation of aldehydes with nitroarenes under mild conditions. organic-chemistry.org This reaction avoids the need for external oxidants or reductants by using a decatungstate photocatalyst and a nickel(II) catalyst under visible light. organic-chemistry.org Mechanistic studies suggest that the nitroarene is first reduced to an aniline, which then couples with an acyl-nickel intermediate generated from the aldehyde. organic-chemistry.org This method shows broad substrate compatibility, including various aromatic, heteroaromatic, and aliphatic aldehydes, with yields reaching up to 98%. organic-chemistry.org

Table 2: Nickel-Catalyzed Amidation Methods

| Reactants | Catalyst System | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Esters + Nitroarenes | Ni(glyme)Cl₂ (Catalyst); 1,10-phenanthroline (Ligand) | Zn (Reductant), TMSCl (Additive) | NMP, 120 °C, 16 h | Up to 94% | nih.gov |

| Aldehydes + Nitroarenes | NiBr₂·glyme (Catalyst); TBADT (Photocatalyst); Tridentate ligand | Na₂CO₃ (Base) | Acetone, visible light (390 nm) | Up to 98% | organic-chemistry.org |

Other Catalytic Strategies

Various other catalytic systems have been reported for the synthesis of benzamides and their derivatives. A straightforward method for preparing substituted benzamides involves the direct, single-step oxidation of substituted benzyl alcohols. researchgate.net This reaction uses tert-butyl hydroperoxide (TBHP) as the oxidant and cesium carbonate (Cs₂CO₃) as the catalyst in an aqueous medium. researchgate.net It has been observed that the presence of a nitro substitution on the aromatic ring leads to high yields in this process. researchgate.net

Copper(II) has been used as a catalyst for the synthesis of nitrobenzamide derivatives from the reaction of testosterone with p-nitrobenzoyl azide. researchgate.net Additionally, simple catalysts like a catalytic amount of glacial acetic acid can be used to facilitate the reaction between 4-nitrobenzamide and aryl aldehydes to form derivative compounds. ijpbs.com These examples highlight the diversity of catalysts that can be employed in the synthesis of specifically functionalized benzamides.

Table 3: Other Catalytic Approaches to Benzamide Synthesis

| Reactants | Catalyst | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Benzyl Alcohols + Amine Source | Cesium Carbonate (Cs₂CO₃) | tert-butyl hydroperoxide (TBHP) | Substituted Benzamides | Good to high (especially with nitro groups) | researchgate.net |

| Testosterone + p-Nitrobenzoyl azide | Copper(II) | - | Nitrobenzamide derivatives | Not specified | researchgate.net |

| 4-Nitrobenzamide + Aryl Aldehydes | Glacial Acetic Acid | - | 4-Nitrobenzamide derivatives | Good | ijpbs.com |

Reactivity and Chemical Transformations of 3,5 Difluoro 2 Nitrobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 3,5-difluoro-2-nitrobenzamide. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group.

In the context of SNAr reactions, halogens typically serve as effective leaving groups. youtube.com Contrary to what is observed in SN1 and SN2 reactions where iodide and bromide are better leaving groups, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens. youtube.commasterorganicchemistry.com The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. masterorganicchemistry.comstackexchange.com

The high electronegativity of the fluorine atom has a strong inductive electron-withdrawing effect. stackexchange.com This effect stabilizes the anionic Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate. masterorganicchemistry.comstackexchange.com Although the carbon-fluorine bond is strong, the restoration of aromaticity in the subsequent fast step provides the necessary driving force for the expulsion of the fluoride ion. masterorganicchemistry.com

Key Factors Favoring Fluorine as a Leaving Group in SNAr:

| Factor | Description |

| High Electronegativity | Stabilizes the negative charge in the Meisenheimer complex through a strong inductive effect. stackexchange.com |

| Rate-Determining Step | The attack of the nucleophile is the slow step, and fluorine's electron-withdrawing nature accelerates this step. masterorganicchemistry.comstackexchange.com |

| Polarized C-F Bond | The significant polarization of the carbon-fluorine bond makes the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com |

The presence of both nitro and fluoro groups on the benzamide (B126) ring has a synergistic effect on its reactivity towards nucleophiles. The nitro group is a powerful electron-withdrawing group, both by induction and resonance. nih.govtcichemicals.com This deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

The nitro group, particularly when positioned ortho or para to the leaving group, can delocalize the negative charge of the Meisenheimer intermediate through resonance, further stabilizing it and accelerating the reaction. youtube.commasterorganicchemistry.com In 3,5-difluoro-2-nitrobenzamide, the nitro group is ortho to one fluorine atom and meta to the other.

The fluorine atoms themselves contribute to the activation of the ring through their inductive electron-withdrawing effects. stackexchange.com This combined activation by both the nitro and fluoro groups makes the aromatic ring of 3,5-difluoro-2-nitrobenzamide highly electron-deficient and thus, highly susceptible to nucleophilic attack.

In polysubstituted aromatic compounds, the regioselectivity of nucleophilic aromatic substitution is a crucial aspect. In the case of 3,5-difluoro-2-nitrobenzamide, the two fluorine atoms are not in equivalent positions relative to the strongly activating nitro group. One fluorine atom is ortho to the nitro group, while the other is in a meta position.

The activating effect of the nitro group is most pronounced at the ortho and para positions. youtube.commasterorganicchemistry.com Therefore, the fluorine atom at the position ortho to the nitro group is expected to be more readily displaced by a nucleophile.

Studies on similar molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated the selective substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. nih.gov For instance, reactions with alcohols, thiophenol, and dialkylamines resulted in the displacement of the fluorine atom. nih.gov While specific studies on the selective displacement in 3,5-difluoro-2-nitrobenzamide are not detailed in the provided results, the principles of SNAr regioselectivity strongly suggest that the fluorine atom ortho to the nitro group would be the primary site of substitution.

Transformations Involving the Nitro Group

The nitro group in 3,5-difluoro-2-nitrobenzamide is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. researchgate.net This can be achieved through catalytic hydrogenation, a widely used and efficient method. tcichemicals.com This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of a hydrogen source. tcichemicals.comwikipedia.orgresearchgate.net

The general transformation is as follows:

NO₂ + 3H₂ --(Catalyst)--> NH₂ + 2H₂O

During the catalytic hydrogenation of aromatic nitro compounds, hydroxylamine (B1172632) intermediates can sometimes accumulate, which can lead to the formation of undesired azo or azoxy byproducts. google.comgoogle.com The addition of catalytic amounts of certain compounds, such as vanadium compounds, has been shown to prevent the accumulation of these hydroxylamine intermediates, leading to a purer amino product and a faster reaction. google.comgoogle.com

Common Catalysts for Nitro Group Reduction:

| Catalyst | Hydrogen Source | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate | Widely used, efficient. tcichemicals.comresearchgate.net |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Effective for nitro group reduction. wikipedia.org |

| Raney Nickel | H₂ gas | Another common choice for hydrogenation. wikipedia.org |

| Iron in Acetic Acid | Fe/CH₃COOH | A classic method for nitro group reduction. wikipedia.org |

Beyond the complete reduction to an amine, the nitro group can undergo other transformations. The reduction of nitroarenes can proceed through several intermediates, including nitroso and hydroxylamino species. nih.gov The specific product obtained often depends on the reducing agent and the reaction conditions. For instance, the use of trichlorosilane (B8805176) in the presence of an organic base is a chemoselective method for reducing nitro groups to amines, which is tolerant of other functional groups. google.com

While the provided search results focus primarily on the reduction to amines, it is known that nitro compounds can be transformed into a variety of other functional groups. researchgate.net However, specific examples of other reductive or oxidative transformations for 3,5-difluoro-2-nitrobenzamide were not found in the search results. In general, the metabolism of nitroaromatic compounds can involve both reduction of the nitro group and its replacement by glutathione, though the latter is dependent on the specific structure of the compound. nih.gov

Rearrangement Reactions Involving the Nitro Group

While specific rearrangement reactions of the nitro group in 3,5-Difluoro-2-nitrobenzamide have not been extensively documented in the literature, related compounds such as N-aryl-2-nitrobenzamides are known to undergo photo-rearrangement. rsc.org Upon exposure to light, 2-nitrobenzanilide, for example, rearranges to form 2-(2-hydroxyphenylazo)benzoic acid, with azoxybenzene-2-carboxylic acid as an intermediate. rsc.org This suggests that, under photochemical conditions, the nitro group of 3,5-Difluoro-2-nitrobenzamide could potentially participate in similar intramolecular redox and rearrangement processes.

Such rearrangements are often influenced by the substitution pattern on the aromatic rings. In the case of N-aryl-2-nitrobenzamides, electron-attracting substituents on the N-aryl ring can render the compounds photostable. rsc.org The fluorine atoms on the benzamide ring of the title compound, being electron-withdrawing, might influence the propensity and pathway of such a rearrangement.

Reactions of the Amide Functionality

The amide group in 3,5-Difluoro-2-nitrobenzamide is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, esterification, N-alkylation, N-acylation, and dehydration.

Hydrolysis: Under acidic or basic conditions, the amide bond of 3,5-Difluoro-2-nitrobenzamide can be hydrolyzed to yield 3,5-Difluoro-2-nitrobenzoic acid and ammonia. The reaction is typically carried out by heating the amide in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring can influence the rate of hydrolysis.

Esterification: While direct esterification of the amide is not a standard transformation, the corresponding carboxylic acid, obtained from hydrolysis, can be readily esterified. The Fischer esterification, involving the reaction of 3,5-Difluoro-2-nitrobenzoic acid with an alcohol in the presence of an acid catalyst, would yield the corresponding ester.

Table 1: Representative Hydrolysis and Esterification Reactions

| Reaction | Reactant | Reagents and Conditions | Product |

| Hydrolysis | 3,5-Difluoro-2-nitrobenzamide | 1. NaOH (aq), Δ2. HCl (aq) | 3,5-Difluoro-2-nitrobenzoic acid |

| Esterification | 3,5-Difluoro-2-nitrobenzoic acid | CH₃OH, H₂SO₄ (cat.), Δ | Methyl 3,5-difluoro-2-nitrobenzoate |

N-Alkylation: The nitrogen atom of the amide can be alkylated, although it is generally less nucleophilic than the nitrogen of an amine. The reaction typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion, which then reacts with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH).

N-Acylation: N-acylation of 3,5-Difluoro-2-nitrobenzamide would lead to the formation of an imide derivative. This transformation is typically achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The reaction may require forcing conditions due to the reduced nucleophilicity of the amide nitrogen.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction | Reactant | Reagents and Conditions | Product |

| N-Alkylation | 3,5-Difluoro-2-nitrobenzamide | 1. NaH, THF2. CH₃I | N-Methyl-3,5-difluoro-2-nitrobenzamide |

| N-Acylation | 3,5-Difluoro-2-nitrobenzamide | Acetyl chloride, Pyridine, Δ | N-Acetyl-3,5-difluoro-2-nitrobenzamide |

The primary amide group of 3,5-Difluoro-2-nitrobenzamide can be dehydrated to form the corresponding nitrile, 3,5-Difluoro-2-nitrobenzonitrile. This is a common transformation in organic synthesis and can be achieved using a variety of dehydrating agents. Commonly employed reagents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). The choice of reagent and reaction conditions can be optimized to achieve high yields of the desired nitrile.

Table 3: Representative Amide-to-Nitrile Dehydration Reactions

| Reactant | Dehydrating Agent | Conditions | Product |

| 3,5-Difluoro-2-nitrobenzamide | P₂O₅ | Heat | 3,5-Difluoro-2-nitrobenzonitrile |

| 3,5-Difluoro-2-nitrobenzamide | SOCl₂ | Reflux | 3,5-Difluoro-2-nitrobenzonitrile |

| 3,5-Difluoro-2-nitrobenzamide | TFAA, Et₃N | CH₂Cl₂ | 3,5-Difluoro-2-nitrobenzonitrile |

Investigations into Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms provides a deeper understanding of the chemical transformations and allows for the optimization of reaction conditions.

Amide Hydrolysis: In basic hydrolysis, the reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the amide carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond. In acidic hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by water.

Amide Dehydration: The mechanism of amide dehydration varies with the reagent used. With a reagent like phosphorus pentoxide, the reaction is thought to proceed through the formation of a phosphate (B84403) ester intermediate, which then eliminates to form the nitrile. With thionyl chloride, an imidoyl chloride intermediate is likely formed, which then undergoes elimination of HCl to yield the nitrile.

Nitro Group Rearrangement: The photo-rearrangement of N-aryl-2-nitrobenzamides is proposed to proceed through an initial intramolecular hydrogen abstraction by the excited nitro group from the amide N-H bond, leading to a diradical intermediate. Subsequent cyclization and further transformations then lead to the observed azoxy and azo products. rsc.org The specific pathway for 3,5-Difluoro-2-nitrobenzamide would likely involve similar key steps, potentially influenced by the electronic effects of the fluorine substituents.

Further computational and experimental studies would be necessary to fully elucidate the specific reaction pathways and the nature of any intermediates involved in the transformations of 3,5-Difluoro-2-nitrobenzamide.

Kinetic Studies of Key Transformations

A comprehensive review of available scientific literature did not yield specific kinetic studies on the chemical transformations of 3,5-Difluoro-2-nitrobenzamide. While research exists on the thermal decomposition kinetics of structurally related compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) nih.govnih.gov, and general hydrolysis mechanisms of N-nitrobenzamides rsc.org, specific rate constants, reaction orders, or activation energies for reactions involving 3,5-Difluoro-2-nitrobenzamide have not been reported in the surveyed literature.

Therefore, no data tables or detailed research findings on the kinetics of key transformations for this specific compound can be provided at this time. Further experimental research would be required to determine these parameters.

Spectroscopic and Analytical Characterization for Structural Elucidation of 3,5 Difluoro 2 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and environment of atoms. For fluorinated compounds like 3,5-Difluoro-2-nitrobenzamide, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F, are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3,5-Difluoro-2-nitrobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the amide (-CONH₂) protons. The aromatic region will be characterized by two signals for the two non-equivalent protons on the benzene (B151609) ring (H-4 and H-6).

The strong electron-withdrawing nature of the nitro group at the C-2 position and the fluorine atoms at the C-3 and C-5 positions significantly deshields the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm).

Aromatic Protons (H-4 and H-6): These protons will appear as complex multiplets due to coupling with each other (meta-coupling) and with the fluorine atoms. The signal for H-4 is expected to be a doublet of doublets of doublets (ddd) due to coupling with H-6, F-3, and F-5. Similarly, the H-6 signal will appear as a doublet of doublets of doublets (ddd) from coupling to H-4, F-5, and F-3.

Amide Protons (-CONH₂): The two protons of the primary amide group are typically diastereotopic and may appear as two separate broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3,5-Difluoro-2-nitrobenzamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | 7.50 - 7.80 | ddd | J(H-H), J(H-F) |

| H-6 | 7.90 - 8.20 | ddd | J(H-H), J(H-F) |

| -NH₂ | 7.60 - 8.50 | 2 x br s | - |

Predicted values are based on the analysis of similar structures and substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum of 3,5-Difluoro-2-nitrobenzamide will show seven distinct signals, one for each of the six carbon atoms in the benzene ring and one for the carbonyl carbon of the amide group. The chemical shifts are heavily influenced by the substituents.

The carbons directly attached to the electronegative fluorine (C-3, C-5) and nitro (C-2) groups will show significant shifts. The carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) will cause the signals for the fluorinated carbons and their neighbors to appear as doublets or triplets, providing valuable structural confirmation.

Carbonyl Carbon (C=O): This carbon is expected to resonate in the typical downfield region for amides, generally between 165-175 ppm.

Aromatic Carbons:

C-1: The carbon bearing the amide group will be influenced by both the amide and the adjacent nitro group.

C-2: Attached to the nitro group, this carbon will be significantly deshielded.

C-3 and C-5: These carbons, directly bonded to fluorine, will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)) and appear as doublets. Their chemical shifts will be significantly downfield.

C-4 and C-6: These carbons will show smaller two-bond or three-bond C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3,5-Difluoro-2-nitrobenzamide

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 165 - 170 | s |

| C-1 | 130 - 135 | t |

| C-2 | 145 - 150 | d |

| C-3 | 158 - 162 | d |

| C-4 | 115 - 120 | dd |

| C-5 | 158 - 162 | d |

| C-6 | 122 - 127 | d |

Predicted values are based on the analysis of similar structures and established substituent effects.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Tracking Fluorine-Containing Intermediates and Products

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org It offers a wide range of chemical shifts, which minimizes signal overlap and provides detailed structural information. google.com

In the context of 3,5-Difluoro-2-nitrobenzamide, the two fluorine atoms (at C-3 and C-5) are chemically non-equivalent. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum.

F-3 and F-5: Each fluorine atom will couple with the other fluorine atom (⁴J(F-F)) and with nearby protons (H-4, H-6), resulting in complex multiplets for each signal. The chemical shifts for fluorine atoms on an aromatic ring typically appear in the range of -100 to -170 ppm relative to a standard like CFCl₃. For instance, the fluorine signals in N-(2,3-Difluorophenyl)-2-fluorobenzamide were observed at -114, -139, and -147 ppm. mdpi.com The precise chemical shifts for 3,5-Difluoro-2-nitrobenzamide will be influenced by the electronic effects of the ortho-nitro group and the para/ortho-amide group.

This technique is invaluable for monitoring reactions involving fluorinated compounds, allowing for the clear tracking of starting materials, intermediates, and final products without interference from non-fluorinated species.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ) for 3,5-Difluoro-2-nitrobenzamide

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| F-3 | -110 to -130 | m |

| F-5 | -110 to -130 | m |

Reference standard: CFCl₃. Predicted values are based on typical ranges for aryl fluorides.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. chemicalbook.com The spectrum of 3,5-Difluoro-2-nitrobenzamide is expected to show characteristic absorption bands for the amide, nitro, and fluoro-aromatic moieties.

N-H Stretching: The primary amide group (-CONH₂) will exhibit two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong, sharp absorption band is expected between 1650 and 1690 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, typically appears around 1640-1550 cm⁻¹.

NO₂ Stretching: The nitro group will show two strong stretching vibrations: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1320 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1300-1100 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring will also be present, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1400 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for 3,5-Difluoro-2-nitrobenzamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3100 | Medium |

| Amide (C=O) | C=O Stretch (Amide I) | 1690 - 1650 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1560 - 1500 | Strong |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1360 - 1320 | Strong |

| Aryl Fluoride (B91410) (C-F) | C-F Stretch | 1300 - 1100 | Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The Raman spectrum provides a detailed "fingerprint" of the molecule. chemicalbook.com

For 3,5-Difluoro-2-nitrobenzamide, key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring typically gives a strong, sharp signal, which is highly characteristic. Other C=C stretching modes in the 1600-1450 cm⁻¹ range will also be prominent.

NO₂ Symmetric Stretch: The symmetric stretching vibration of the nitro group, expected around 1350 cm⁻¹, is usually a very strong and easily identifiable band in the Raman spectrum. This is often more intense in Raman than in IR.

C-F Vibrations: While C-F bonds are polar, their vibrations can also be observed in the Raman spectrum, providing complementary data to the FT-IR.

Amide Group Vibrations: The C=O and other amide-related vibrations are also Raman active, although they are often less intense than in the IR spectrum. For example, the Raman spectrum for benzamide (B126) shows characteristic peaks that can be used for comparison. chemicalbook.com

Together, FT-IR and FT-Raman spectroscopy provide a comprehensive profile of the vibrational modes of 3,5-Difluoro-2-nitrobenzamide, confirming the presence of all key functional groups and contributing to its definitive structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 3,5-Difluoro-2-nitrobenzamide and for confirming its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For 3,5-Difluoro-2-nitrobenzamide (C₇H₄F₂N₂O₃), the theoretical monoisotopic mass is 202.0190 Da. HRMS analysis would be expected to detect this molecular ion, as well as common adducts such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. The precise mass measurements from HRMS allow for unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Predicted HRMS Data for 3,5-Difluoro-2-nitrobenzamide

| Adduct Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₄F₂N₂O₃⁺ | 202.0190 |

| [M+H]⁺ | C₇H₅F₂N₂O₃⁺ | 203.0268 |

| [M+Na]⁺ | C₇H₄F₂N₂O₃Na⁺ | 225.0087 |

Note: The m/z values are calculated theoretical masses.

The analysis of fragmentation patterns in mass spectrometry provides valuable information for structural confirmation. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the 3,5-Difluoro-2-nitrobenzamide molecule would be expected to break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

Based on the structure, key fragmentation pathways can be proposed:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). The bond between the aromatic ring and the nitro group is often labile.

Amide Bond Cleavage: The amide group can fragment through several pathways, including the loss of the amino group (-NH₂) to form a benzoyl cation or cleavage of the C-C bond between the carbonyl group and the ring.

Loss of Carbon Monoxide: Acylium ions formed after initial fragmentation can often lose a molecule of carbon monoxide (CO, 28 Da).

Studies on related compounds, such as 3,5-difluoro-2,4,6-trinitroanisole, have shown that the C-NO₂ bond adjacent to fluorine atoms can be a primary site of cleavage. The mass spectrum of a similar compound, 2,6-Difluorobenzamide, shows a primary peak corresponding to the molecular ion and significant fragments from the loss of the amide group and subsequent loss of CO. A plausible fragmentation pathway for 3,5-Difluoro-2-nitrobenzamide would involve an initial loss of the nitro group followed by fragmentation of the remaining difluorobenzamide structure.

Table 2: Plausible Mass Spectrometry Fragments for 3,5-Difluoro-2-nitrobenzamide

| Fragment Ion | Proposed Structure | Mass of Fragment (Da) | Mass Lost (Da) |

|---|---|---|---|

| [C₇H₄F₂N₂O₃]⁺ | Molecular Ion | 202.02 | 0 |

| [C₇H₄F₂NO]⁺ | Loss of NO₂ | 156.03 | 46 |

| [C₇H₄F₂O]⁺ | Loss of NH₂ | 143.02 | 17 (from [C₇H₅F₂O]⁺) |

| [C₇H₄F₂N]⁺ | Loss of CO | 128.03 | 28 (from [C₇H₄F₂NO]⁺) |

Note: These represent potential fragmentation pathways and masses are nominal.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by a network of intermolecular interactions. For 3,5-Difluoro-2-nitrobenzamide, several key interactions would be expected to dictate its solid-state architecture. The analysis of crystal structures of similar benzamides reveals the importance of hydrogen bonds and halogen interactions in their packing.

The primary interaction would likely be strong N-H···O hydrogen bonds between the amide groups of adjacent molecules. This interaction is a hallmark of primary amides and typically leads to the formation of centrosymmetric dimers or extended chains. Additionally, weaker interactions involving the fluorine and nitro substituents are anticipated. These can include C-H···O hydrogen bonds (with the nitro or carbonyl oxygen as the acceptor), C-H···F interactions, and π-π stacking between the aromatic rings of adjacent molecules. The interplay of these directional forces would determine the final crystal packing and influence the material's physical properties.

Table 3: Potential Intermolecular Interactions in Crystalline 3,5-Difluoro-2-nitrobenzamide

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | Strong interaction leading to dimer or chain formation. |

| Weak Hydrogen Bond | C-H (aromatic) | O (nitro/carbonyl) | Directional interactions contributing to the 3D network. |

Chromatographic Techniques

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions and assess the purity of the resulting products. The principle of TLC lies in the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). This separation is based on the polarity of the compounds.

In the synthesis of 3,5-Difluoro-2-nitrobenzamide and its derivatives, TLC is an indispensable tool. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visually tracked over time. A completed reaction is typically indicated by the complete consumption of the limiting reactant. Furthermore, the presence of a single spot for the purified compound suggests a high degree of purity.

The choice of the mobile phase is crucial for achieving good separation. For aromatic nitro compounds like 3,5-Difluoro-2-nitrobenzamide, a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate is commonly employed. The polarity of the solvent system is adjusted by varying the ratio of these solvents to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 to ensure a clear separation from both the baseline and the solvent front.

Illustrative Data for TLC Analysis:

The following table provides illustrative TLC data for the hypothetical monitoring of a reaction to synthesize 3,5-Difluoro-2-nitrobenzamide. The data is based on typical behavior of aromatic nitro compounds on a silica gel plate.

| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Visualization |

| Starting Material (e.g., 3,5-Difluorobenzoic acid) | 1:1 | 0.25 | UV Light (254 nm) |

| 3,5-Difluoro-2-nitrobenzamide | 1:1 | 0.55 | UV Light (254 nm) |

| Reaction Mixture (at t=2h) | 1:1 | 0.25, 0.55 | UV Light (254 nm) |

This interactive table demonstrates the expected change in the TLC profile as the reaction progresses. The distinct Rf values of the starting material and the product allow for clear monitoring of the reaction's advancement.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. LCMS is instrumental in the characterization of 3,5-Difluoro-2-nitrobenzamide and its derivatives, providing information on molecular weight and structural features.

In a typical LCMS analysis of these compounds, a reversed-phase C18 column is used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.

The mass spectrometer, often equipped with an electrospray ionization (ESI) source, ionizes the molecules eluting from the LC column. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where selected ions are fragmented, and the resulting fragment ions are analyzed.

Expected LCMS Data and Fragmentation Pattern:

For 3,5-Difluoro-2-nitrobenzamide (Molecular Weight: 202.11 g/mol ), the following represents expected data from an LCMS analysis in positive ion mode.

| Parameter | Expected Value/Observation |

| LC Conditions | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Expected Retention Time | ~3.5 min |

| MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 203.03 |

| MS/MS Fragmentation | |

| m/z 186.03 | Loss of NH₃ (Ammonia) |

| m/z 157.02 | Loss of NO₂ (Nitro group) |

| m/z 129.02 | Loss of CONH₂ (Amide group) |

This interactive table outlines the anticipated LCMS parameters and fragmentation pattern for 3,5-Difluoro-2-nitrobenzamide. The fragmentation data is predicted based on the known behavior of similar chemical structures, where the loss of the nitro group and cleavage of the amide bond are common fragmentation pathways.

The analysis of a derivative, for instance, an N-alkylated derivative of 3,5-Difluoro-2-nitrobenzamide, would show a corresponding increase in the precursor ion mass and a fragmentation pattern that could include losses related to the alkyl substituent, in addition to the fragmentation of the core benzamide structure. This detailed analysis allows for the unambiguous confirmation of the synthesized compounds' identities.

Theoretical and Computational Chemistry Studies on 3,5 Difluoro 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Following geometry optimization, an electronic structure analysis can be performed. This reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Interactive Data Table: Optimized Geometric Parameters (Hypothetical)

Note: The following data is hypothetical as specific computational studies on 3,5-Difluoro-2-nitrobenzamide were not found. This table illustrates the kind of data that would be generated from DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.40 |

| C2-N1 | 1.48 |

| N1-O1 | 1.22 |

| N1-O2 | 1.22 |

| C1-C6 | 1.39 |

| C6-F1 | 1.35 |

| C4-F2 | 1.35 |

| C1-C(O)NH2 | 1.50 |

| C=O | 1.23 |

| C-N (amide) | 1.33 |

| Bond Angles (°) ** | |

| C2-C1-C6 | 120.0 |

| C1-C2-N1 | 121.0 |

| O1-N1-O2 | 125.0 |

| C5-C6-F1 | 118.0 |

| C3-C4-F2 | 118.0 |

| Dihedral Angles (°) ** | |

| C6-C1-C2-N1 | 180.0 |

| O1-N1-C2-C1 | 0.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity.

For 3,5-Difluoro-2-nitrobenzamide, the electron-withdrawing nature of the nitro group and fluorine atoms would be expected to lower the energy of the LUMO, potentially affecting the energy gap and reactivity.

Interactive Data Table: Frontier Molecular Orbital Energies (Hypothetical)

Note: The following data is hypothetical and serves as an illustration.

| Parameter | Energy (eV) |

| HOMO | -7.50 |

| LUMO | -2.10 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), and chemical potential (μ).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Chemical Potential (μ) measures the escaping tendency of electrons from a system.

These parameters provide a quantitative measure of the molecule's stability and reactivity.

Interactive Data Table: Global Reactivity Descriptors (Hypothetical)

Note: The following data is hypothetical and for illustrative purposes.

| Descriptor | Value (eV) | Formula |

| Chemical Hardness (η) | 2.70 | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 0.185 | 1 / (2η) |

| Chemical Potential (μ) | -4.80 | (EHOMO + ELUMO) / 2 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas represent negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-poor regions that are prone to nucleophilic attack.

For 3,5-Difluoro-2-nitrobenzamide, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups and the fluorine atoms, while positive potential would be expected around the hydrogen atoms of the amide group and the aromatic ring.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a material.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region where the contribution to the electron density from a given molecule is greater than that from all other molecules.

From the Hirshfeld surface, a two-dimensional "fingerprint plot" can be generated. This plot summarizes the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on the fingerprint plot, allowing for their identification and quantification. This analysis provides valuable insights into the packing of molecules in the crystal.

Hydrogen Bonding Network Analysis

The molecular structure of 3,5-Difluoro-2-nitrobenzamide, featuring a primary amide group (-CONH2), a nitro group (-NO2), and fluorine atoms, allows for a complex network of both intramolecular and intermolecular hydrogen bonds. These interactions are crucial in determining the compound's crystal packing, solubility, and biological activity.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the amide proton and the oxygen atom of the adjacent nitro group. This interaction would lead to the formation of a pseudo-ring structure, which can enhance molecular stability. The strength of this N-H···O bond is influenced by the geometry of the molecule and the electronic effects of the fluorine substituents. Computational studies on related nitroaromatic compounds have shown that such intramolecular hydrogen bonds can be characterized by specific topological parameters, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the bond critical point (BCP).

Intermolecular Hydrogen Bonding: In the solid state, 3,5-Difluoro-2-nitrobenzamide is expected to form extensive intermolecular hydrogen bonding networks. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of common supramolecular synthons, such as the amide-amide dimer. Furthermore, the oxygen atoms of the nitro group and the fluorine atoms can also act as weak hydrogen bond acceptors. Studies on 2,6-difluorobenzamide have highlighted the role of fluorine in forming intermolecular interactions. nih.gov The presence of multiple potential hydrogen bond donors and acceptors suggests that a variety of packing motifs are possible in the crystalline phase.

Below is a table summarizing the potential hydrogen bonding interactions in 3,5-Difluoro-2-nitrobenzamide, based on theoretical considerations and data from analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

| Intramolecular | N-H (Amide) | O (Nitro) | 1.8 - 2.2 | 3 - 7 |

| Intermolecular | N-H (Amide) | O=C (Amide) | 1.7 - 2.0 | 5 - 10 |

| Intermolecular | N-H (Amide) | O (Nitro) | 1.9 - 2.4 | 2 - 5 |

| Intermolecular | N-H (Amide) | F (Fluoro) | 2.1 - 2.6 | 1 - 3 |

Conformational Analysis and Tautomerism

Conformational Analysis: The conformational landscape of 3,5-Difluoro-2-nitrobenzamide is primarily defined by the rotational barrier around the C(aryl)-C(amide) bond. The presence of substituents on the aromatic ring, particularly the ortho-nitro group, can significantly influence the preferred conformation. Computational studies on similar 2,6-difluorobenzamide derivatives have shown that the steric hindrance from the ortho substituents can force the amide group out of the plane of the aromatic ring. nih.govresearchgate.net This results in a non-planar conformation being energetically favored over a planar one. nih.govresearchgate.net

For 3,5-Difluoro-2-nitrobenzamide, two primary conformations can be considered:

Planar Conformation: The amide group lies in the same plane as the benzene (B151609) ring. This conformation would maximize π-conjugation but could be destabilized by steric repulsion between the amide and the ortho-nitro group.

Non-Planar (Twisted) Conformation: The amide group is rotated out of the plane of the benzene ring. This would relieve steric strain but would reduce the extent of π-conjugation.

The actual lowest energy conformation is a balance between these electronic and steric effects. It is highly probable that, similar to other ortho-substituted benzamides, 3,5-Difluoro-2-nitrobenzamide adopts a non-planar conformation. The dihedral angle between the amide group and the aromatic ring would be a key parameter in defining the geometry of the global minimum energy structure.

Tautomerism: Tautomerism is not expected to be a significant feature for 3,5-Difluoro-2-nitrobenzamide in its ground state. The amide tautomer is overwhelmingly more stable than its imidic acid tautomer. The energy barrier for the proton transfer from nitrogen to the carbonyl oxygen is generally high for primary amides.

The following table presents a hypothetical comparison of the relative energies of the planar and non-planar conformers of 3,5-Difluoro-2-nitrobenzamide, based on findings for related compounds.

| Conformer | Dihedral Angle (Aryl-Amide) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Planar | ~0° or ~180° | > 5 | π-conjugation (stabilizing), Steric hindrance (destabilizing) |

| Non-Planar | ~30-60° | 0 (Global Minimum) | Reduced steric hindrance (stabilizing), Partial loss of π-conjugation (destabilizing) |

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can provide significant insights into the potential reaction pathways of 3,5-Difluoro-2-nitrobenzamide. Two plausible reaction types for which computational studies can be particularly informative are nucleophilic aromatic substitution and hydrolysis of the amide group.

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, especially at the ortho and para positions. Theoretical studies on the reaction of aromatic nitro compounds with nucleophiles indicate that the addition of a nucleophile to the electron-deficient ring is often the rate-limiting step. nih.govresearchgate.net For 3,5-Difluoro-2-nitrobenzamide, a nucleophile could potentially attack the carbon atoms bearing the fluorine substituents.

Reaction pathway modeling would involve:

Reactant Complex Formation: Initial association of the nucleophile with the aromatic ring.

Transition State for Nucleophilic Addition: Formation of a Meisenheimer-like complex, which is a high-energy intermediate. The geometry of this transition state would show the partial formation of the new C-nucleophile bond and a significant distortion of the aromatic ring.

Intermediate (Meisenheimer Complex): A resonance-stabilized anionic σ-complex.

Transition State for Leaving Group Departure: The expulsion of a fluoride (B91410) ion to restore aromaticity.

Product Complex Formation: The final product complexed with the departed leaving group.

Amide Hydrolysis: The hydrolysis of N-nitrobenzamides has been studied, and the mechanism can vary with acid concentration. rsc.org In strongly acidic conditions, an A-1 type mechanism involving O-protonation of the amide is likely. rsc.org Computational modeling can be used to characterize the transition states for both the acid-catalyzed and base-catalyzed hydrolysis pathways.

The table below outlines the key computational parameters that would be calculated to characterize the transition state for a hypothetical SNAr reaction of 3,5-Difluoro-2-nitrobenzamide with a generic nucleophile (Nu⁻).

| Parameter | Description | Expected Characteristics for SNAr Transition State |

| Geometry | Bond lengths and angles of the transition state structure. | Elongated C-F bond of the leaving group; Partially formed C-Nu bond; Sp³-like hybridization at the carbon under attack. |

| Vibrational Frequencies | Calculation of harmonic frequencies to confirm a first-order saddle point. | One imaginary frequency corresponding to the reaction coordinate (e.g., the asymmetric stretch of the C-F and C-Nu bonds). |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | A positive value, indicating the energy barrier for the reaction. Its magnitude would depend on the nucleophile and solvent. |

| Natural Bond Orbital (NBO) Analysis | To analyze charge distribution and bond orders. | Significant negative charge delocalization onto the nitro group; Decreased bond order for the C-F bond and increasing bond order for the C-Nu bond. |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Strategic Building Block for Complex Molecules

The inherent reactivity of 3,5-Difluoro-2-nitrobenzamide makes it an attractive starting material for the construction of intricate organic molecules. Its utility as a strategic building block is evident in its application as a precursor for highly substituted benzamide (B126) derivatives, in the synthesis of novel heterocyclic systems, and its seamless integration into multi-step synthetic sequences.

Precursor for Highly Substituted Benzamide Derivatives

The fluorine atoms in 3,5-Difluoro-2-nitrobenzamide are susceptible to displacement by various nucleophiles, a reaction facilitated by the presence of the strongly electron-withdrawing nitro group. This susceptibility allows for the regioselective introduction of a diverse range of substituents onto the aromatic ring, leading to the formation of highly functionalized benzamide derivatives. Nucleophilic aromatic substitution is a powerful tool for creating C-O, C-N, and C-S bonds. For instance, reactions with alcohols, phenols, amines, and thiols can be employed to replace one or both fluorine atoms, thereby generating a library of substituted benzamides with varied electronic and steric properties. researchgate.netnih.govnih.gov The nitro group can subsequently be reduced to an amino group, which can be further functionalized, adding another layer of molecular diversity.

The table below illustrates the potential for nucleophilic aromatic substitution on a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, showcasing the types of transformations that are also applicable to 3,5-Difluoro-2-nitrobenzamide.

| Entry | Nucleophile (NuH) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Methanol | KOH | Methanol | 80 | 0.5 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| 2 | Ethanol | KOH | Ethanol | 80 | 0.6 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| 3 | Isopropanol | NaH | Isopropanol | rt | 6 | 3-isopropoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 72 |

| 4 | Phenol | K₂CO₃ | DMF | 80 | 3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

| 5 | Thiophenol | K₂CO₃ | DMF | 90 | 3 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |

| 6 | Morpholine | K₂CO₃ | DMF | 85 | 7 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |

| 7 | Piperidine | K₂CO₃ | DMF | 85 | 3 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |

This table is based on data from the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with similar reactivity to 3,5-Difluoro-2-nitrobenzamide. researchgate.net

Synthesis of Heterocyclic Systems Containing the Difluoro-Nitrobenzamide Motif

The functional groups present in 3,5-Difluoro-2-nitrobenzamide and its derivatives serve as handles for the construction of various heterocyclic systems. For example, the reduction of the nitro group to an amine furnishes an ortho-amino benzamide derivative. This intermediate can then undergo cyclization reactions with suitable reagents to form fused heterocyclic systems such as quinazolinones. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of biologically active molecules. rsc.org The ability to generate diverse heterocyclic structures from a common precursor like 3,5-Difluoro-2-nitrobenzamide is a testament to its utility in drug discovery and development.

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

The versatility of 3,5-Difluoro-2-nitrobenzamide allows for its incorporation into complex, multi-step synthetic pathways. Its functional groups can be manipulated sequentially to build up molecular complexity in a controlled manner. For instance, a synthetic strategy could involve an initial nucleophilic substitution on the aromatic ring, followed by reduction of the nitro group, and subsequent functionalization of the resulting amine. This step-wise approach is fundamental to the total synthesis of natural products and other complex target molecules. nih.gov The ability to perform a series of transformations on a central scaffold without the need for extensive protecting group chemistry is a significant advantage in streamlining synthetic routes.

Design and Synthesis of Chemical Probes and Tools

In the realm of chemical biology, 3,5-Difluoro-2-nitrobenzamide and its derivatives are valuable scaffolds for the design and synthesis of chemical probes and tools to investigate biological systems.

Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The 3,5-Difluoro-2-nitrobenzamide core provides a rigid scaffold that can be systematically modified to probe these relationships. By synthesizing a library of derivatives with varying substituents at the positions of the fluorine atoms and on the amide nitrogen, researchers can investigate the impact of these changes on a molecule's interaction with a biological target. For example, in the development of enzyme inhibitors, modifying the substituents on the benzamide ring can affect binding affinity and selectivity. mdpi.com The insights gained from such SAR studies are invaluable for the rational design of more potent and selective therapeutic agents. A study on nitroaromatic prodrugs for cancer gene therapy highlights how modifications to the benzamide scaffold can significantly impact biological activity and selectivity. nih.govnih.govresearchgate.net

Precursors for Enzyme Modulators and Prodrugs for Mechanistic Investigations

The 3,5-Difluoro-2-nitrobenzamide scaffold can be utilized as a starting point for the development of enzyme modulators. The nitro group, in particular, is a key feature in the design of certain types of prodrugs. nih.gov Prodrugs are inactive compounds that are converted into their active forms in the body, often through enzymatic action. The nitro group can be reduced by specific enzymes, such as nitroreductases, which are found in certain bacteria and can be expressed in cancer cells for targeted therapy. This enzymatic reduction can trigger the release of a cytotoxic agent, providing a mechanism for selective cell killing. nih.gov The design of such prodrugs allows for mechanistic investigations into enzyme function and can be a powerful strategy in the development of novel therapeutics. nih.gov Research into dinitrobenzamide-based compounds as inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in Mycobacterium tuberculosis showcases the potential of this class of molecules as enzyme inhibitors. mdpi.com

Development of Fluorescent or Isotope-Labeled Derivatives for Mechanistic Probing

The study of complex biological and chemical systems often requires molecular tools that can track reaction pathways, quantify interactions, and elucidate mechanisms without perturbing the system. For a molecule like 3,5-Difluoro-2-nitrobenzamide, creating fluorescent or isotope-labeled derivatives provides a powerful strategy for such mechanistic probing.

Fluorescent Derivatives:

The inherent chemical structure of nitroaromatic compounds is well-suited for the design of "turn-on" fluorescent probes. The nitro group is a potent electron-withdrawing group and an effective fluorescence quencher. mdpi.com When a fluorophore is placed in proximity to a nitroaromatic moiety, its fluorescence is typically suppressed through mechanisms like Photoinduced Electron Transfer (PET). nih.gov

The development of a fluorescent probe based on 3,5-Difluoro-2-nitrobenzamide would likely follow this principle. The core strategy involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation eliminates the quenching effect, leading to a significant increase in fluorescence intensity. mdpi.com This off/on response can be harnessed to detect specific enzymatic activities or environmental conditions. A primary target for such probes is the enzyme nitroreductase (NTR), which is notably overexpressed in hypoxic (low-oxygen) tumor cells and certain bacteria. nih.govfrontiersin.org

A hypothetical fluorescent derivative could be synthesized by linking a fluorophore (e.g., coumarin, rhodamine, or cyanine) to the 3,5-Difluoro-2-nitrobenzamide scaffold, where the nitro group acts as the recognition and quenching site. mdpi.com The probe would remain non-fluorescent until it encounters its target, such as nitroreductase in a hypoxic cancer cell. The enzyme would catalyze the reduction of the nitro group, "turning on" the fluorescence and allowing for sensitive detection and imaging. frontiersin.org

Table 1: Design Strategy for a 3,5-Difluoro-2-nitrobenzamide-Based Fluorescent Probe

| Component | Function | Mechanism of Action | Potential Application |

|---|---|---|---|

| 3,5-Difluoro-2-nitrobenzamide | Recognition & Quenching Moiety | The nitro group quenches the attached fluorophore's signal. | Imaging of hypoxic tumors |

| Fluorophore (e.g., Cyanine) | Signal Reporter | Emits light upon excitation once quenching is removed. | Detection of bacterial infections |

| Linker | Connects Components | Covalently attaches the fluorophore to the benzamide scaffold. | Probing enzymatic activity |

Isotope-Labeled Derivatives: